Enhanced TRPA1 Antagonist Potency of 4-Phenoxybenzyl Isothiocyanate Over Benzyl Isothiocyanate
4-Phenoxybenzyl isothiocyanate demonstrates enhanced antagonist activity at the rat TRPA1 receptor compared to its simpler analog benzyl isothiocyanate. The presence of the phenoxy substituent correlates with improved binding and functional inhibition [1].
| Evidence Dimension | TRPA1 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 5.50 µM (5,500 nM) |
| Comparator Or Baseline | Benzyl isothiocyanate (BITC) IC50 = 12.1 µM (12,100 nM) |
| Quantified Difference | 2.2-fold higher potency (lower IC50) |
| Conditions | Antagonist activity at rat TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced intracellular Ca2+ elevation. Target compound data from rat TRPA1 assay; comparator data from human TRPA1 assay. |
Why This Matters
For researchers studying TRPA1-mediated pain or inflammation, this 2.2-fold potency difference can be the critical factor between an active hit and an inactive compound in cell-based assays, justifying the procurement of the specific phenoxybenzyl derivative.
- [1] BindingDB. BDBM50410498 (4-Phenoxybenzyl ITC) vs. BDBM50140154 (Benzyl ITC). View Source
